molecular formula C18H16Cl2N6O2 B13928212 N~1~,N~4~-Bis(2-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide CAS No. 276691-43-1

N~1~,N~4~-Bis(2-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide

Cat. No.: B13928212
CAS No.: 276691-43-1
M. Wt: 419.3 g/mol
InChI Key: LTEGCTFOVXWSRR-UHFFFAOYSA-N
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Description

N1,N4-bis(2-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a synthetic organic compound characterized by its unique tetrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-bis(2-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 3,6-dimethyl-1,2,4,5-tetrazine-1,4-diamine in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1,N4-bis(2-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1,N4-bis(2-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1,N4-bis(2-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide
  • N1,N4-bis(pyridin-3-yl)cyclohexane-1,4-dicarboxamide

Uniqueness

N1,N4-bis(2-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its tetrazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

CAS No.

276691-43-1

Molecular Formula

C18H16Cl2N6O2

Molecular Weight

419.3 g/mol

IUPAC Name

1-N,4-N-bis(2-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide

InChI

InChI=1S/C18H16Cl2N6O2/c1-11-23-26(18(28)22-16-10-6-4-8-14(16)20)12(2)24-25(11)17(27)21-15-9-5-3-7-13(15)19/h3-10H,1-2H3,(H,21,27)(H,22,28)

InChI Key

LTEGCTFOVXWSRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=NN1C(=O)NC2=CC=CC=C2Cl)C)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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